(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide
CAS No.: 1164476-09-8
Cat. No.: VC6500851
Molecular Formula: C18H16BrNO4
Molecular Weight: 390.233
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164476-09-8 |
|---|---|
| Molecular Formula | C18H16BrNO4 |
| Molecular Weight | 390.233 |
| IUPAC Name | (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C18H16BrNO4/c1-22-15-5-3-2-4-13(15)10-20-18(21)7-6-12-8-16-17(9-14(12)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-6+ |
| Standard InChI Key | PZJKGXRRMVXNPE-VOTSOKGWSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Introduction
Structural Features:
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Core Framework: The molecule contains a 1,3-benzodioxole ring substituted with a bromine atom at the 6th position.
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Propenamide Moiety: The (E)-configuration indicates a trans arrangement around the double bond in the propenamide group.
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Substituents:
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A methoxybenzyl group attached to the nitrogen atom of the amide.
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A bromo-substituted benzodioxole group linked to the propenamide backbone.
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Synthesis
The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide typically involves:
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Preparation of the Benzodioxole Intermediate:
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Bromination of a benzodioxole precursor using brominating agents like NBS (N-bromosuccinimide).
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Formation of the Propenamide Backbone:
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Coupling of the brominated benzodioxole with an appropriate propenoic acid derivative under E-selective conditions.
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Amide Bond Formation:
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Reaction of the intermediate with 2-methoxybenzylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Reaction Scheme:
The general reaction pathway can be summarized as follows:
Analytical Characterization
The structure and purity of the compound can be confirmed using advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Chemical shifts for aromatic protons, methoxy group, and amide NH signals. |
| Mass Spectrometry (MS) | Molecular ion peak at , confirming molecular weight. |
| Infrared (IR) Spectroscopy | Peaks for C=O stretching (~1650 cm) and aromatic C-H vibrations. |
| X-ray Crystallography | Provides detailed spatial arrangement, confirming (E)-configuration. |
Medicinal Chemistry
The compound's structural motifs suggest potential bioactivity:
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Bromo Substituent: Known to enhance binding affinity in drug-receptor interactions.
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Benzodioxole Ring: Commonly found in bioactive molecules with antimicrobial or anticancer properties.
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Propenamide Group: May act as a Michael acceptor, enabling covalent interactions with biological targets.
Material Science
The conjugated system and electron-donating methoxy group could make it useful in:
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Organic semiconductors.
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Photochemical applications.
Comparative Analysis
To better understand this compound's significance, it can be compared with structurally related molecules:
Research Outlook
Further studies are required to explore:
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Biological Activity Screening:
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Testing for antimicrobial, anticancer, or anti-inflammatory properties.
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Toxicological Studies:
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Evaluating safety profiles for pharmaceutical use.
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Material Applications:
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Investigating electronic properties for optoelectronic devices.
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This comprehensive analysis highlights the chemical significance of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide and its potential applications across various scientific fields.
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